molecular formula C19H16ClNO3 B2839881 N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide CAS No. 1049142-37-1

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2839881
CAS No.: 1049142-37-1
M. Wt: 341.79
InChI Key: PWZWOPQQJCEBIA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic small molecule featuring a benzoxepine carboxamide core, designed for medicinal chemistry and drug discovery research. The benzoxepine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of pharmacological activities . This scaffold is found in molecules that exhibit significant potential in oncology research, such as CGP 3466, which has been investigated in the context of Parkinson's disease, and natural products like Bauhiniastatin, which show inhibitory activity on the growth of cancer cells . Furthermore, benzoxepine-based compounds have been developed as potent inhibitors of key signaling pathways, including PI3K, a well-validated target in cancer therapy, highlighting the scaffold's utility in developing anti-neoplastic agents . The specific substitution pattern on this compound—including the 5-chloro-2-methoxyphenyl group—is commonly employed in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability. This makes it a valuable chemical tool for researchers exploring new therapeutic candidates for cancers, inflammatory diseases, and central nervous system (CNS) disorders. The compound is supplied for in vitro research use only. Please note: This compound is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-3-4-13-10-14(7-8-24-18(13)9-12)19(22)21-16-11-15(20)5-6-17(16)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZWOPQQJCEBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide is myeloperoxidase (MPO) . MPO is an enzyme most abundantly present in neutrophil granulocytes (a type of white blood cell). It is involved in the body’s immune response.

Mode of Action

This compound acts as a selective inhibitor of myeloperoxidase. By inhibiting the activity of MPO, it can modulate the body’s immune response.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a compound belonging to the class of benzoxepines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H17ClN2O3
Molecular Weight 368.81 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. For example, benzoxepine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that benzoxepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and liver cancer cells (HepG2) .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation involving several benzoxepine derivatives, it was found that:

Cell LineIC50 (µM)Compound Tested
MCF-715.0This compound
A54920.0This compound
HepG212.5This compound

These findings suggest that the compound has a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that related benzoxepine compounds can selectively inhibit Gram-positive bacteria while showing less efficacy against Gram-negative strains .

Antimicrobial Efficacy Data

The minimum inhibitory concentrations (MICs) for selected compounds in the benzoxepine class were assessed against various bacterial strains:

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus32This compound
Bacillus subtilis64This compound
Escherichia coli>128This compound

Conclusion and Future Directions

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. The compound's ability to inhibit key enzymes and modulate receptor activities positions it as a candidate for further pharmacological exploration.

Future research should focus on:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
  • Structure–Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with several kinase inhibitors and receptor modulators. Below is a detailed comparison:

Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Pharmacological Class
N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide Benzoxepine 8-methyl, 5-chloro-2-methoxyphenyl carboxamide Hypothesized kinase inhibitor
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Quinoline-urea 5-chloro-2-methoxyphenyl, 2-methylquinoline Insulin-like growth factor-1 receptor (IGF-1R) inhibitor
Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) Quinazoline 3-ethynylphenyl, bis(2-methoxyethoxy) EGFR tyrosine kinase inhibitor
Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) Quinazoline 3-chlorophenyl, 6,7-dimethoxy Selective EGFR inhibitor

Key Observations :

  • However, the benzoxepine core may alter binding kinetics compared to PQ401’s quinoline-urea scaffold .
  • Carboxamide vs.
  • Benzoxepine vs. Quinazoline/Quinoline Cores: The benzoxepine’s seven-membered ring could confer greater conformational flexibility and metabolic stability relative to rigid quinazoline-based inhibitors (e.g., erlotinib) .
Hypothetical Structure-Activity Relationships (SAR)
  • Methyl Group at Position 8 : The 8-methyl substituent on the benzoxepine may increase lipophilicity, enhancing membrane permeability compared to unmethylated analogs.
  • Chloro-Methoxy Substitution : The 5-chloro-2-methoxyphenyl group is a common pharmacophore in kinase inhibitors, likely contributing to hydrophobic interactions with receptor pockets .

Q & A

Q. What are the optimal synthetic routes and conditions for N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide?

Synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps may require:

  • Temperature control : Reactions often proceed at 60–100°C to balance yield and selectivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions or acid/base catalysts for cyclization .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products (>95%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. How can the structural integrity of the compound be validated?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • X-ray crystallography : Determines absolute configuration and bond angles, as demonstrated for structurally similar sulfonamides .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass measurement) .

Q. What are the key physicochemical properties, and how are they measured?

  • Molecular weight : ~388.8 g/mol (calculated via empirical formula) .
  • Solubility : Tested in DMSO/PBS buffers using UV-Vis spectroscopy or nephelometry .
  • Lipophilicity (logP) : Estimated via reverse-phase HPLC or computational tools (e.g., MarvinSketch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in enzyme inhibition or receptor binding data may arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols across labs .
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm specificity .
  • Structural analogs : Compare activity with derivatives (e.g., thiazolidine or benzothiazine analogs) to identify critical pharmacophores .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or ion channels .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize derivatives with variations in the benzoxepine ring (e.g., substituent position or ring size) .
  • Functional group swaps : Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and binding .

Methodological Considerations

Q. What techniques are used to analyze reaction intermediates and byproducts?

  • Thin-layer chromatography (TLC) : Monitor reaction progress in real-time .
  • LC-MS : Identify low-abundance intermediates and side products .
  • Isolation via column chromatography : Separate polar/non-polar impurities using silica gel or Sephadex .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Improve heat/mass transfer for exothermic or gas-evolving reactions .
  • Catalyst recycling : Immobilize metal catalysts on solid supports (e.g., Pd/C) to reduce costs .
  • Process optimization : Use design-of-experiment (DoE) software to identify critical parameters (e.g., temperature, stoichiometry) .

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